Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
Description
Properties
CAS No. |
2315-63-1 |
|---|---|
Molecular Formula |
C22H38O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3 |
InChI Key |
UYDLBVPAAFVANX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .
Chemical Reactions Analysis
Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.
Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.
Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triton X-45 (n=4) has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize membrane proteins.
Medicine: Utilized in the treatment of human plasma to inactivate viruses, such as the hepatitis C virus, before transfusion.
Industry: Applied in the formulation of paints, coatings, cleaners, and agrochemicals due to its excellent emulsifying and wetting properties .
Mechanism of Action
The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
- CAS No.: 9036-19-5
- Synonyms: Nonidet P-40, Triton X-305, Octylphenoxypolyethoxyethanol (n ≈ 9–10 ethoxy units) .
- Structure: A branched alkylphenol (p-(1,1,3,3-tetramethylbutyl)phenol) linked to a tetraethylene glycol chain terminating in an ethanol group.
Physical Properties :
Hazards :
- Acute Toxicity : Oral (H302), severe eye damage (H318), and chronic aquatic toxicity (H412) .
- Regulatory Status : Classified as UN3082 (environmentally hazardous substance) during transport .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the alkylphenol ethoxylate (APE) family. Key analogues include:
*HLB (Hydrophilic-Lipophilic Balance): Higher values indicate greater water solubility.
Physicochemical Properties
Regulatory and Environmental Considerations
- EU Restrictions: APEs with ≤9 ethoxy units are restricted due to endocrine-disrupting metabolites (e.g., nonylphenol) . The target compound’s longer chain may mitigate this risk.
- Biodegradability : APEs with n > 8 degrade slower but produce less toxic metabolites .
Research Findings and Data Gaps
- Toxicity Data: Missing chronic toxicity (e.g., carcinogenicity) and ecotoxicological profiles (e.g., algal toxicity) .
- Thermophysical Properties: Limited data on viscosity, solubility, and partition coefficients compared to shorter-chain APEs .
Biological Activity
Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- (commonly referred to as Octylphenol Ethoxylate or OPE) is a compound known for its surfactant properties and applications in various industrial processes. Its biological activity is of significant interest due to its potential environmental impact and effects on human health. This article will explore the biological activity of this compound, including its toxicological effects, environmental behavior, and interactions with biological systems.
- Molecular Formula : C20H34O4
- Molecular Weight : 338.482 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 441.4 ± 40.0 °C at 760 mmHg
- Flash Point : 220.7 ± 27.3 °C
Toxicological Effects
OPE has been studied for its toxicological effects on various organisms. Research indicates that it exhibits moderate toxicity when ingested and can act as an irritant to eyes and skin. It has been classified as a potential endocrine disruptor due to its weak estrogenic activity, which raises concerns regarding its impact on wildlife and human health .
Environmental Fate and Behavior
OPE is recognized as an environmental pollutant, particularly in aquatic ecosystems. Studies have shown that it can persist in the environment and undergo degradation to form more persistent compounds. The breakdown products include mono- and di-ethoxylated alkylphenols, which can have similar or even greater toxicity than the parent compound . The environmental persistence of OPE is attributed to its structure, which includes both hydrophobic and hydrophilic components that affect its solubility and degradation pathways.
Case Study 1: Endocrine Disruption
A significant study investigated the endocrine-disrupting effects of OPE on fish species. The research demonstrated that exposure to OPE resulted in altered reproductive behaviors and developmental abnormalities in embryos. The study concluded that OPE's weak estrogenic activity could lead to long-term ecological consequences in aquatic environments.
Case Study 2: Human Health Implications
Another study focused on the potential health risks associated with OPE exposure among workers in industries utilizing this compound. It reported instances of skin irritation and respiratory issues among individuals with prolonged exposure to OPE-containing products. The findings emphasized the need for stringent safety measures when handling this compound in industrial settings .
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Nishio et al., 2002 | Toxicity Assessment | Identified moderate toxicity levels; potential endocrine disruptor |
| Ecology WA Study | Environmental Impact | Demonstrated persistence in aquatic environments; breakdown products are more toxic |
| Industrial Health Study | Occupational Exposure | Reported health issues among workers; highlighted safety concerns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
